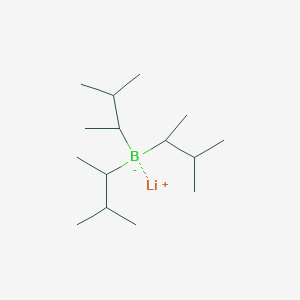
5-Chloro-2-(ethylsulfonyl)pyridine
Übersicht
Beschreibung
5-Chloro-2-(ethylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2S . It is also known as CESPY.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 . The molecular weight of this compound is 205.66 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.66 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
5-Chloro-2-(ethylsulfonyl)pyridine has been utilized in the synthesis of various novel compounds. For instance, it has played a role in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis has been scaled up to support preclinical and clinical studies (Andersen et al., 2013). Additionally, it has been used in the creation of specific sulfonamide derivatives, which are significant in pharmaceutical research (Zhou et al., 2015).
Crystal Structure Analysis
The compound has also been a subject in crystallography. Studies have analyzed its structure and interactions, such as in etoricoxibium picrate and pyrimethaminium pyridine-3-sulfonate, providing insights into molecular geometry and bonding (Jasinski et al., 2010), (Nirmalram & Muthiah, 2010).
Photophysical Evaluation
The compound has been included in the study of fluorophores, where its derivatives were analyzed for their fluorescence properties. This research is crucial for applications in optical materials and sensors (Hagimori et al., 2019).
Green Metric Evaluation
This compound has been used in environmentally conscious chemical processes, such as the modified synthesis of certain intermediates used in pharmaceuticals, where its role in improving green metrics like atom economy and reducing waste has been highlighted (Gilbile et al., 2017).
Catalysis and Complex Formation
Its derivatives have been studied for their role in catalysis and complex formation. For instance, its involvement in a ruthenium(II) complex was investigated, which has implications for catalytic processes in organic chemistry (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Pharmacological Evaluation
New pyridine analogs, including those derived from this compound, have been synthesized and evaluated for their pharmacological properties, particularly their antibacterial activity (Patel & Patel, 2012).
Unique Metabolic Pathways
The compound has been the focus of studies exploring its metabolic pathways andexcretion profiles in various species. This research is crucial for understanding the pharmacokinetics of drugs containing pyridine derivatives, such as in the study of GDC-0449, a Hedgehog pathway inhibitor (Yue et al., 2011).
Ink Synthesis and Application
This compound has been used in the synthesis of fluorescent agents for ink applications, highlighting its role in the development of security features for preventing document falsification (Wen, 2000).
Electronic Effects in Heterodimetallic Complexes
The compound has been studied for its unusual electronic effects in self-assembled heterodimetallic d-f podates, contributing to our understanding of magnetically and optically active materials (Edder et al., 2000).
HPLC Analysis
High-performance liquid chromatography (HPLC) analysis of this compound derivatives has been conducted, which is essential for quality control and purity assessment in pharmaceutical and chemical industries (Wang Yue-feng, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBDRTUOQYTNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630968 | |
| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859536-33-7 | |
| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)




![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)


![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)




